Silane, trimethyl(1-methylene-2-propynyl)-

Description

Contextualization of Organosilicon Reagents in Advanced Synthetic Chemistry

Organosilicon reagents have become indispensable in modern synthetic chemistry due to their stability, low toxicity, and unique reactivity. The carbon-silicon bond is relatively stable, rendering these compounds amenable to a wide range of reaction conditions. wikipedia.org This stability, coupled with the ability of silicon to stabilize adjacent positive charges (β-carbocation stabilization), allows for highly controlled and selective transformations. wikipedia.org Organosilanes are widely employed as protecting groups, in cross-coupling reactions (e.g., Hiyama coupling), and as versatile nucleophiles in various addition reactions. Their utility spans from the synthesis of complex natural products to the development of novel materials.

Structural Features and Electronic Configuration Relevance of Silane (B1218182), trimethyl(1-methylene-2-propynyl)-

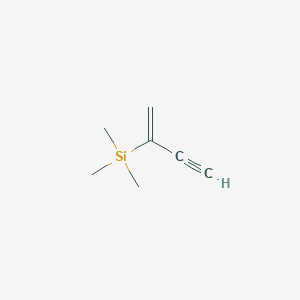

Silane, trimethyl(1-methylene-2-propynyl)- possesses a unique allenic structure, characterized by two cumulative double bonds, with a trimethylsilyl (B98337) group attached to one of the sp2 hybridized carbons. The general structure of an allene (B1206475) imparts axial chirality when appropriately substituted. The electronic configuration of the allene moiety, with its orthogonal π-systems, dictates its reactivity.

The trimethylsilyl group plays a crucial role in modulating the reactivity of the allenyl system. The silicon atom is electropositive relative to carbon, leading to a polarization of the Si-C bond. This polarization, along with the ability of the silyl (B83357) group to stabilize a positive charge on the β-carbon through hyperconjugation, directs the regioselectivity of electrophilic attacks. wikipedia.org

Table 1: Spectroscopic Data of a Representative Allenylsilane

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃) | δ 0.14 (s, 9H), 4.45 (t, J=2.9 Hz, 2H), 5.05 (t, J=2.9 Hz, 1H) |

| ¹³C NMR (CDCl₃) | δ -1.9, 73.4, 88.9, 211.8 |

| IR (neat) | ν 2958, 1938, 1249, 840 cm⁻¹ |

| Note: This data is for a representative allenylsilane and may not exactly match Silane, trimethyl(1-methylene-2-propynyl)-. Specific data for the title compound is often reported within detailed experimental sections of research articles. |

Historical Development and Initial Applications of Allenylsilanes in Organic Transformations

The field of organosilicon chemistry dates back to the 19th century, with the first synthesis of tetraethylsilane (B1293383) by Friedel and Crafts in 1863. wikipedia.orgsbfchem.com However, the exploration of more complex and functionalized organosilanes, including allenylsilanes, is a more recent development. The pioneering work of Frederic S. Kipping in the early 20th century laid the groundwork for understanding the chemistry of organosilicon compounds. wikipedia.orgrichsilicone.com

The synthetic utility of allenylsilanes began to be recognized in the latter half of the 20th century. Early applications focused on their reactions with electrophiles, where the silyl group directs the attack to the γ-carbon, providing a reliable method for the synthesis of homopropargylic alcohols and other propargylated compounds. These initial studies demonstrated the potential of allenylsilanes as valuable building blocks in organic synthesis.

Rationale for Dedicated Academic Research on Silane, trimethyl(1-methylene-2-propynyl)-

The academic interest in Silane, trimethyl(1-methylene-2-propynyl)- and related allenylsilanes stems from their potential to participate in a wide array of chemical transformations with high levels of control. The unique combination of the allenic functionality and the directing effect of the silyl group allows for the stereoselective and regioselective formation of complex carbocyclic and heterocyclic systems. acs.org

Researchers are particularly interested in exploiting the reactivity of this compound in cycloaddition reactions, such as the Pauson-Khand reaction and Diels-Alder reactions, to construct five- and six-membered rings, which are common motifs in natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.org Furthermore, the development of new catalytic systems for reactions involving allenylsilanes continues to be an active area of research, aiming to enhance efficiency, selectivity, and substrate scope. The ability to generate molecular complexity from relatively simple starting materials makes Silane, trimethyl(1-methylene-2-propynyl)- a highly attractive target for synthetic methodology development.

Scope and Objectives of the Research Outline

This article aims to provide a focused and comprehensive overview of the chemical compound Silane, trimethyl(1-methylene-2-propynyl)-. The primary objectives are to:

Situate the compound within the broader context of organosilicon chemistry.

Detail its key structural and electronic features that govern its reactivity.

Provide a historical perspective on the development and early use of allenylsilanes.

Elucidate the scientific motivations for the continued academic investigation of this specific reagent.

By adhering strictly to this outline, the article will deliver a thorough and scientifically accurate account of Silane, trimethyl(1-methylene-2-propynyl)- as a significant reagent in modern organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

but-1-en-3-yn-2-yl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Si/c1-6-7(2)8(3,4)5/h1H,2H2,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDZULOHCHFPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454131 | |

| Record name | Silane, trimethyl(1-methylene-2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142067-27-4 | |

| Record name | Silane, trimethyl(1-methylene-2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Silane, Trimethyl 1 Methylene 2 Propynyl : Advances and Innovations

Evolution of Synthetic Routes to Allenylsilanes

The journey to produce allenylsilanes efficiently has been marked by a transition from methods requiring stoichiometric amounts of reagents to more sustainable and atom-economical catalytic protocols. acs.org

Early Stoichiometric Reagent-Based Syntheses

Initial approaches to allenylsilane synthesis relied heavily on the use of stoichiometric organometallic reagents. A common and foundational strategy involved the SN2' displacement of a leaving group on a propargylic substrate by a silicon-based nucleophile. thieme.de Organosilyl-copper reagents, particularly silyl (B83357) cuprates, were prominent in these early methods.

For instance, the reaction of a propargylic acetate, such as pent-3-yn-2-yl acetate, with a dimethyl(phenyl)silyl cuprate (B13416276) reagent often resulted in a mixture of the desired allenylsilane and a propargylsilane byproduct. psu.edursc.org A significant refinement was the use of propargyl carbamates as substrates. The reaction of an N-phenylcarbamate derivative with the silyl cuprate reagent proceeded with high regioselectivity to furnish only the allenylsilane product. psu.edursc.org This highlights the critical role of the leaving group in directing the reaction outcome.

Another established stoichiometric route involves the silylation of pre-formed main-group allenylmetal reagents. thieme.de Furthermore, a general method was developed utilizing the reaction of a lithium dialkylcuprate with a mesylate derivative of a silyl-substituted propargyl alcohol, such as 3-trimethylsilyl-2-propyn-1-ol, to produce the corresponding allenylsilane. orgsyn.org These methods, while effective, generate stoichiometric amounts of byproducts and often require cryogenic temperatures.

| Precursor Type | Silylating Agent | Key Features |

| Propargyl Acetate | Silyl Cuprate | Often produces mixtures of allene (B1206475) and propyne (B1212725) products. psu.edursc.org |

| Propargyl Carbamate | Silyl Cuprate | High regioselectivity for the allenylsilane product. psu.edursc.org |

| Propargyl Mesylate | Silyl Cuprate | Effective for producing silylallenes from silyl-propargyl alcohols. orgsyn.org |

| Allenylmetal Reagent | Electrophilic Silyl Source | Direct silylation of a pre-formed allenyl anion. thieme.de |

Development of Catalytic Protocols for Synthesis

The drive for greater efficiency and sustainability led to the development of catalytic methods for synthesizing allenylsilanes. acs.org These protocols avoid the need for stoichiometric metallic reagents, representing a significant advancement in the field.

Dirhodium(II) complexes have been successfully employed to catalyze the silylation of propargyl esters with hydrosilanes. researchgate.net This reaction represents a catalytic SN2'-type silylation that produces a range of functionalized allenylsilanes in good yields from simple starting materials. researchgate.netresearchgate.net A noteworthy aspect of this system is the observed "ON-OFF" effect of an amine ligand; the reaction shows minimal to no conversion without the addition of a Lewis basic amine. researchgate.net

More recently, iridium-catalyzed enantioselective and regiodivergent silylation has emerged as a powerful tool. nih.govresearchgate.netnih.gov These methods can functionalize propargylic C(sp³)–H bonds. By carefully controlling the reagents and conditions, it is possible to selectively produce either propargylsilanes or the isomeric allenylsilanes with high levels of enantioselectivity. nih.govresearchgate.netnih.gov This approach constitutes a direct and highly atom-economical transformation of C-H bonds into C-Si bonds. nih.govnih.gov

Contemporary High-Efficiency Synthesis of Silane (B1218182), trimethyl(1-methylene-2-propynyl)-

Modern synthetic strategies focus on maximizing efficiency, selectivity, and atom economy. These include advanced metal-catalyzed coupling reactions, direct electrophilic silylations, and sophisticated one-pot procedures.

Metal-Catalyzed Coupling Strategies

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the preparation of allenylsilanes. thieme.de Nickel-catalyzed cross-coupling reactions, for example, provide a direct route to enantioenriched allenylsilanes starting from racemic α-silylated propargylic bromides. acs.org In these reactions, the bulky silyl group governs the high regioselectivity, directing the C(sp²)–C(sp³) bond formation to the γ-position of the propargylic electrophile. acs.org

Palladium-catalyzed cross-coupling reactions are also widely used for constructing carbon-carbon bonds and have been adapted for silylated compounds. orgsyn.org Another approach involves the copper-catalyzed asymmetric silylation of propargyl dichlorides, which provides access to enantioenriched functionalized allenylsilanes. researchgate.net These catalytic coupling methods offer broad substrate scope and functional group tolerance. thieme.deorgsyn.org

| Catalyst System | Substrates | Key Advantage |

| Nickel/Pybox Ligand | Racemic α-silylated propargylic bromides, Organozinc reagents | Enantioconvergent synthesis from a racemic mixture. acs.org |

| Copper/Chiral Ligand | Propargyl dichlorides, Silylboronates | Access to functionalized and enantioenriched allenylsilanes. researchgate.net |

| Rhodium(I) | Propargyltrimethylsilanes, Vinylcyclopropanes | Functions as a formal [5+2] cycloaddition of allene. nih.gov |

Electrophilic Silylation Approaches

Electrophilic silylation provides a complementary strategy to methods using silicon nucleophiles. thieme.deorganic-chemistry.org In this approach, a carbon nucleophile attacks an electrophilic silicon species. A highly advanced version of this is the iridium-catalyzed enantioselective silylation of propargylic C-H bonds. nih.govresearchgate.netnih.gov

The catalytic cycle is believed to involve the generation of an η³-propargyl/allenyl iridium intermediate after the deprotonation of the starting alkyne. nih.govresearchgate.netnih.gov This nucleophilic organoiridium species then undergoes an outer-sphere attack by a potent electrophilic silylating reagent, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or a silyl bistriflimide (R₃SiNTf₂), to yield the silylated product. nih.govresearchgate.netnih.gov By tuning the reaction conditions and the choice of ligand on the iridium catalyst, one can favor the formation of the allenylsilane regioisomer. This method is notable for its directness, converting a C-H bond into a C-Si bond with high stereocontrol. nih.gov

| Catalyst | Substrate | Silylating Agent | Mechanism Highlight |

| Iridium/Phosphoramidite Ligand | Terminal or Internal Alkynes | R₃SiOTf, R₃SiNTf₂ | Outer-sphere attack on an η³-propargyl/allenyl Ir intermediate. nih.govresearchgate.netnih.gov |

One-Pot and Cascade Synthesis Methodologies

One-pot and cascade reactions offer supreme synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing waste. nih.govnih.gov A scalable one-pot procedure for related transformations involves the in situ generation of a reactive reagent, which is then trapped by a substrate in the same flask. organic-chemistry.org

In the context of allene synthesis, a silylium-ion-promoted cascade reaction has been developed for the α-C–H allenylation of silyl ethers. acs.org This sophisticated process involves several steps within a single catalytic cycle: a hydrosilylation of an internal alkyne is followed by a nih.govnih.gov-hydride shift, which generates a silylcarboxonium ion. This intermediate then reacts with a propargylsilane, formed through a rapid isomerization of an allenylsilane in the reaction mixture, to yield the final allenylated product. acs.org

Another relevant strategy involves using propargyltrimethylsilanes as stable, easy-to-handle equivalents for gaseous allene in rhodium-catalyzed [5 + 2] cycloadditions. nih.gov The initial cycloadduct can then be converted to the formal allene adduct in the same pot via protodesilylation, constituting an efficient one-flask procedure. nih.gov These advanced methodologies represent the cutting edge of synthetic efficiency for accessing complex molecules derived from allenylsilane scaffolds.

Green Chemistry Principles in the Synthesis of Silane, trimethyl(1-methylene-2-propynyl)-

The application of green chemistry principles to the synthesis of specialty chemicals like Silane, trimethyl(1-methylene-2-propynyl)- is paramount for minimizing environmental impact and enhancing process efficiency. Key areas of focus include the use of benign solvent systems, maximization of atom economy, and the development of sustainable catalytic processes.

Solvent-Free and Aqueous Medium Syntheses

Traditional syntheses of organosilanes often rely on volatile and hazardous organic solvents. The shift towards solvent-free or aqueous reaction media represents a significant advancement in green synthetic chemistry.

Solvent-Free Approaches: The development of solvent-free reaction conditions offers substantial environmental benefits by eliminating solvent waste and simplifying product purification. For the synthesis of related organosilanes, organocatalytic methods have been shown to be effective under solvent-free conditions. For instance, the conjugate addition of nucleophiles to silyl-substituted unsaturated carbonyl compounds has been successfully carried out without a solvent, often at room temperature, demonstrating high yields and enantioselectivities. nih.gov This approach, while not directly reported for Silane, trimethyl(1-methylene-2-propynyl)-, suggests a promising avenue for future research into its sustainable production. Another notable example is the development of a tungsten catalyst for the solvent-free hydrosilylation of ketones, which precipitates after the reaction, allowing for easy separation and recycling. nih.gov

Aqueous Syntheses: The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and abundant nature. While many organometallic reagents are water-sensitive, certain catalytic systems have been developed to function efficiently in aqueous environments. For example, gold-catalyzed cycloisomerization of functionalized allenes has been successfully performed in water, offering an environmentally friendly alternative to traditional methods that use hazardous organic solvents. gelest.comchemistryviews.org Furthermore, water-insoluble copper(II) acetylacetonate-chiral bipyridine complexes have been shown to catalyze asymmetric silyl conjugate additions effectively in water. organic-chemistry.org These examples highlight the potential for developing aqueous synthetic routes to silylallenes like Silane, trimethyl(1-methylene-2-propynyl)-.

| Synthetic Approach | Catalyst/Reagent | Substrate Type | Key Advantages |

| Solvent-Free Conjugate Addition | Bifunctional Squaramide | β-silyl α,β-unsaturated carbonyls | No solvent waste, mild conditions, high yields. nih.gov |

| Solvent-Free Hydrosilylation | Tungsten Complex | Ketones | Catalyst precipitates for easy recycling. nih.gov |

| Aqueous Cycloisomerization | Chloroauric acid (HAuCl₄) | Functionalized allenes | Environmentally benign, catalyst reusability. gelest.comchemistryviews.org |

| Aqueous Asymmetric Silyl Addition | Copper(II)-bipyridine complex | Lipophilic substrates | High efficiency in water. organic-chemistry.org |

Atom Economy and E-Factor Considerations

Atom economy and the Environmental Factor (E-factor) are critical metrics for evaluating the greenness of a chemical process. Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. uottawa.ca The E-factor, developed by Roger Sheldon, provides a broader measure of waste by quantifying the total mass of waste generated per unit of product. libretexts.orgchembam.com

For the synthesis of Silane, trimethyl(1-methylene-2-propynyl)-, a common route would likely involve the reaction of a propargyl derivative with a silyl nucleophile. For instance, a hypothetical reaction could involve the coupling of a propargyl halide with a trimethylsilylmethyl Grignard reagent. In such a reaction, the formation of magnesium halide salts as byproducts would decrease the atom economy.

Atom Economy Calculation Example (Hypothetical):

Consider a plausible synthesis where propargyl bromide reacts with trimethylsilylmethylmagnesium chloride to yield Silane, trimethyl(1-methylene-2-propynyl)- and magnesium bromide chloride.

Reactants: Propargyl bromide (C₃H₃Br, MW: 118.96 g/mol ) + Trimethylsilylmethylmagnesium chloride ((CH₃)₃SiCH₂MgCl, MW: 147.01 g/mol )

Product: Silane, trimethyl(1-methylene-2-propynyl)- (C₇H₁₂Si, MW: 124.26 g/mol )

Byproduct: Magnesium bromide chloride (MgBrCl, MW: 119.66 g/mol )

Atom Economy (%) = (MW of Product / Σ MW of Reactants) x 100 Atom Economy (%) = (124.26 / (118.96 + 147.01)) x 100 ≈ 46.7%

This calculation demonstrates that even with a high chemical yield, a significant portion of the reactant mass is converted into waste, highlighting the importance of designing reactions with better atom economy, such as addition reactions.

E-Factor: The E-factor for such a synthesis would be greater than zero, accounting for not only the magnesium salt byproduct but also solvent losses, unreacted starting materials, and any materials used in workup and purification. libretexts.orgyoutube.comyoutube.com The ideal E-factor is 0. libretexts.org For fine chemicals, E-factors can be as high as 500, while for pharmaceuticals, they can reach up to 4000, underscoring the need for more sustainable practices in these sectors. libretexts.org Atom-economical reactions, such as certain cycloadditions and rearrangements, can approach an E-factor of zero, as they theoretically produce no waste. nih.govorganic-chemistry.org

Sustainable Reagent and Catalyst Development

The development of sustainable reagents and catalysts is a cornerstone of green chemistry. This involves replacing stoichiometric reagents with catalytic alternatives and utilizing catalysts that are recyclable and derived from abundant, non-toxic materials.

Recyclable Catalysts: Significant progress has been made in developing recyclable catalysts for organic transformations. For propargylation reactions, scandium triflate has been reported as a water-tolerant and recyclable Lewis acid catalyst. rsc.org Similarly, aluminum triflate can be recycled by aqueous extraction. rsc.org Heterogeneous catalysts, such as a cellulose-supported nanocopper catalyst, have been developed for the synthesis of chiral allenes and can be recycled multiple times without significant loss of activity. researchgate.net A glycerol-derived sulfonated carbon catalyst has also been shown to be effective and reusable for biodiesel production, a concept applicable to other catalytic processes. nih.gov

Catalyst Selection: The choice of catalyst can significantly impact the sustainability of a process. While noble metals like palladium and gold are highly effective for many transformations leading to allenes, acs.org there is a growing interest in using more earth-abundant and less toxic metals like copper and iron. Copper-catalyzed reactions, for instance, are widely used in the synthesis of allenes from propargylic precursors. chemistryviews.orgnih.gov Iron-catalyzed cross-coupling reactions also present a more sustainable alternative. nih.gov

| Catalyst Type | Example | Application | Sustainability Feature |

| Recyclable Lewis Acid | Scandium triflate rsc.org | Propargylation of indoles | Water-tolerant and recyclable. |

| Heterogeneous Catalyst | Cellulose-supported nanocopper researchgate.net | Synthesis of chiral allenes | Recyclable for multiple cycles. |

| Sustainable Catalyst | Glycerol-derived SO₃H-carbon nih.gov | Esterification/Transesterification | Derived from a renewable feedstock. |

| Earth-Abundant Metal | Copper(I) iodide chemistryviews.org | Synthesis of terminal allenes | Less toxic and more abundant than noble metals. |

Scalability and Industrial Feasibility of Silane, trimethyl(1-methylene-2-propynyl)- Production Methods

The transition from a laboratory-scale synthesis to an industrially viable process requires careful consideration of several factors, including reaction conditions, reagent costs, process safety, and throughput.

Grignard-Based Syntheses: Grignard reagents are widely used in industrial organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.comchemguide.co.uk The synthesis of organosilanes via Grignard reagents is a well-established technology. gelest.com However, scaling up Grignard reactions presents challenges, including the exothermic nature of the reagent formation and potential side reactions like Wurtz coupling. fraunhofer.de Continuous flow processing has emerged as a promising solution to address these issues, offering improved heat management and enhanced safety. fraunhofer.de For the synthesis of Silane, trimethyl(1-methylene-2-propynyl)-, a Grignard-based approach, such as the reaction of trimethylsilylmethylmagnesium chloride with a propargyl halide, could be a feasible industrial route, particularly if implemented in a continuous flow setup. gelest.comlibretexts.org

Catalytic Approaches: Catalytic methods generally offer advantages in terms of scalability due to the use of small amounts of catalyst, which reduces waste and cost. Copper-catalyzed syntheses of functionalized allenes have been performed on a gram scale, indicating their potential for larger-scale production. chemistryviews.org The development of robust and recyclable heterogeneous catalysts further enhances the industrial feasibility of these processes by simplifying catalyst separation and reducing operational costs. researchgate.net

Process Optimization: For any chosen synthetic route, optimization of reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and throughput while minimizing energy consumption and waste generation. The use of process analytical technology (PAT) can aid in monitoring and controlling these parameters in real-time, ensuring consistent product quality and process efficiency on an industrial scale.

Mechanistic and Theoretical Investigations of Silane, Trimethyl 1 Methylene 2 Propynyl Reactivity

Fundamental Reactivity Modes and Electronic Structures

The unique arrangement of a cumulative double bond system and a silicon substituent in Silane (B1218182), trimethyl(1-methylene-2-propynyl)- gives rise to a rich and varied chemical reactivity. The electronic properties of this molecule are central to understanding its behavior in chemical reactions.

Analysis of Frontier Molecular Orbitals (FMOs) and Orbital Interactions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. taylorandfrancis.comyoutube.comyoutube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions, governing the molecule's nucleophilic and electrophilic character, respectively. youtube.comyoutube.com

For a silylallene like Silane, trimethyl(1-methylene-2-propynyl)-, the HOMO is typically associated with the π-system of the allene (B1206475). The presence of the electron-donating trimethylsilyl (B98337) group raises the energy of the HOMO, making the molecule more nucleophilic than a simple allene. The LUMO, conversely, is the antibonding π* orbital. The energy and coefficients of these frontier orbitals dictate the regioselectivity of reactions.

The main frontier-orbital interaction in reactions such as the ene reaction is between the HOMO of the ene (the silylallene in this case) and the LUMO of the enophile. bhu.ac.in

Table 1: Predicted Frontier Molecular Orbital Characteristics of Silane, trimethyl(1-methylene-2-propynyl)-

| Orbital | Primary Location | Influence of Trimethylsilyl Group | Predicted Reactivity |

| HOMO | Allene π-system (C=C=C) | Raises orbital energy | Nucleophilic character at the central and terminal carbons |

| LUMO | Allene π*-system (C=C=C) | Lowers orbital energy | Electrophilic character at the central carbon |

Nucleophilic and Electrophilic Activation Profiles

The electronic nature of Silane, trimethyl(1-methylene-2-propynyl)- allows it to act as both a nucleophile and an electrophile, depending on the reaction partner.

Nucleophilic Profile: The electron density in the allene's π-system, enhanced by the silyl (B83357) group, allows the molecule to act as a nucleophile. Nucleophilic attack can occur at the central carbon (C2) or the terminal carbon (C3) of the allene. The regioselectivity of this attack is often dictated by the nature of the electrophile and the reaction conditions. For instance, in reactions with strong electrophiles, the attack may be directed to the central carbon due to the higher HOMO coefficient at this position. Silyl ketene (B1206846) imines, which are structurally related to silylallenes, are known to be versatile nucleophiles in catalytic, asymmetric synthesis. nih.gov

Electrophilic Profile: Conversely, the central carbon of the allene can also exhibit electrophilic character, particularly when activated by a Lewis acid or in the presence of a strong nucleophile. The polarization of the C=C bonds and the ability of silicon to stabilize a positive charge on the adjacent carbon contribute to this electrophilic nature. Electrophilic addition reactions are a common class of reactions for alkenes and alkynes, where an electrophile attacks the π-bond. libretexts.orgyoutube.comyoutube.comlibretexts.orgucalgary.ca

Table 2: Predicted Nucleophilic and Electrophilic Activation

| Activation Mode | Attacking Species | Site of Attack on Silylallene | Key Intermediates |

| Nucleophilic | Electrophile (e.g., H⁺, Lewis acid) | Central (C2) or Terminal (C3) Carbon | Silyl-stabilized vinyl cation |

| Electrophilic | Nucleophile (e.g., organocuprate, enolate) | Central Carbon (C2) | Allenyl anion |

Role of Silicon in Stabilizing and Directing Reactivity

The trimethylsilyl group is not merely a passive substituent; it plays a crucial role in modulating the reactivity of the allene system.

β-Silicon Effect: The silicon atom can stabilize a positive charge on the β-carbon atom. This "β-silicon effect" is a key factor in many reactions of silylallenes, facilitating the formation of vinyl cation intermediates that might otherwise be highly unstable. This stabilization is crucial in silylium-ion-promoted cycloadditions. nih.gov

Directing Group: The silyl group can direct the regiochemical outcome of reactions. For example, in some electrophilic additions, the attack occurs at the carbon atom bearing the silyl group (α-attack), while in others, it occurs at the terminal carbon (γ-attack). This directing effect is a consequence of both steric and electronic factors.

Silyl as a Leaving Group: In some transformations, the trimethylsilyl group can act as a leaving group, often after being converted to a more labile group.

Pericyclic Reactions Mediated by Silane, trimethyl(1-methylene-2-propynyl)-

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. Silane, trimethyl(1-methylene-2-propynyl)- is expected to participate in several types of pericyclic reactions, including sigmatropic rearrangements and ene reactions.

chem-station.comchem-station.com-Sigmatropic Rearrangements (e.g., allenylsilane-Claisen Rearrangements)

chem-station.comchem-station.com-Sigmatropic rearrangements are a powerful class of reactions for forming carbon-carbon bonds. researchgate.netnih.govrsc.org The Claisen rearrangement, a classic example, involves the rearrangement of an allyl vinyl ether. numberanalytics.commasterorganicchemistry.comnumberanalytics.com A relevant analogue for silylallenes is the Ireland-Claisen rearrangement , where a silyl ketene acetal, formed from an allylic ester, undergoes a chem-station.comchem-station.com-sigmatropic rearrangement. chem-station.comnumberanalytics.comwikipedia.org

In the context of Silane, trimethyl(1-methylene-2-propynyl)-, if it is incorporated into a suitable 1,5-diene system, it can undergo a Cope or an oxy-Cope rearrangement. More specifically, a silyl-substituted variant of the Claisen rearrangement can be envisaged. For example, the reaction of a lithiated silylallene with an aldehyde could generate an intermediate that, upon silylation, forms a structure amenable to a chem-station.comchem-station.com-sigmatropic shift. The stereochemical outcome of these rearrangements is often highly predictable, proceeding through a chair-like transition state. youtube.com

Table 3: Predicted Features of chem-station.comchem-station.com-Sigmatropic Rearrangements

| Reaction Type | Substrate Requirement | Key Transition State | Expected Product |

| Sila-Claisen Rearrangement | Silylallene incorporated into an allyl vinyl ether analogue | Chair-like, six-membered ring | γ,δ-Unsaturated carbonyl compound with a silyl substituent |

| Sila-Cope Rearrangement | Silylallene as part of a 1,5-diene system | Chair-like, six-membered ring | Rearranged 1,5-diene with altered substitution pattern |

Ene Reactions and Intramolecular Cycloadditions

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a π-system (the enophile). bhu.ac.inwikipedia.orglibretexts.orgyoutube.comorganic-chemistry.org Allenyl silanes can serve as the ene component. A noteworthy feature is that the allenic hydrogen atom α to the silicon substituent is the one that is typically transferred, leading to the formation of a silylalkyne. wikipedia.org The reaction is often facilitated by the use of an electrophilic enophile. bhu.ac.in

Intramolecular cycloadditions of silylallenes can lead to the formation of complex cyclic structures. Silylium-ion-promoted formal (2+2) cycloadditions of allenylsilanes with internal alkynes have been reported to yield highly substituted methylenecyclobutenes. nih.gov The steric bulk of the substituent on the allenylsilane can influence the reaction pathway, with smaller groups favoring a (3+2) annulation. nih.gov These reactions proceed through stepwise mechanisms involving silyl-stabilized vinyl cation intermediates.

Table 4: Predicted Ene and Intramolecular Cycloaddition Reactions

| Reaction Type | Role of Silylallene | Typical Reaction Partner | Product Class |

| Ene Reaction | Ene component | Electrophilic enophile (e.g., maleic anhydride, aldehydes) | Silylalkyne |

| Intramolecular [2+2] Cycloaddition | Allene component | Tethered alkyne | Bicyclic methylenecyclobutene |

| Intramolecular [3+2] Cycloaddition | Allene component | Tethered alkyne | Bicyclic five-membered ring |

Formal Cycloadditions (e.g., [4+2], [3+2] pathways)

The allenyl moiety of Silane, trimethyl(1-methylene-2-propynyl)- is a versatile partner in cycloaddition reactions. Depending on the reaction conditions and the nature of the reacting partner, it can participate in various formal cycloaddition pathways, such as [2+2], [3+2], and [4+2] cycloadditions.

Theoretical and experimental studies have shown that the reaction of allenylsilanes with internal alkynes can proceed via different pathways, with the outcome being highly dependent on the substitution pattern of the allene. For instance, in silylium-ion-promoted reactions, the steric bulk of the α-substituent on the allenylsilane plays a crucial role. When the substituent is a sterically demanding secondary alkyl group (like a cyclopentyl group), a formal [2+2] cycloaddition is favored, leading to the formation of densely substituted methylenecyclobutenes. nih.gov Conversely, if smaller primary alkyl groups are present, the reaction can proceed through a competing [3+2] annulation pathway. nih.gov

The mechanism of these cycloadditions is often stepwise. In the case of silylium-ion catalysis, the reaction is initiated by the transfer of the silylium (B1239981) ion to the alkyne, which then adds across the allenylsilane's isomer, a propargylsilane. nih.gov This generates a key vinyl cation intermediate that ultimately leads to the cyclized product. nih.gov

Transition Metal-Catalyzed Transformations Involving Silane, trimethyl(1-methylene-2-propynyl)-

Transition metals offer powerful catalytic cycles to activate and transform Silane, trimethyl(1-methylene-2-propynyl)- into a variety of valuable organic structures. The presence of both an allene and a silyl group allows for a diverse range of catalytic transformations.

Palladium catalysts are exceptionally effective for cross-coupling reactions, with the Sonogashira coupling being a prime example for forming carbon-carbon bonds between sp- and sp²-hybridized carbons. organic-chemistry.orgwikipedia.org While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, alkynylsilanes can also be employed. libretexts.org The trimethylsilyl group can serve as a protecting group for the terminal alkyne, which can be cleaved in situ before coupling. wikipedia.org Alternatively, under modified conditions that activate the C-Si bond, the silyl group can function as a leaving group in a "sila-Sonogashira" cross-coupling. libretexts.orgresearchgate.net

For Silane, trimethyl(1-methylene-2-propynyl)-, its participation in Sonogashira-type reactions would likely proceed through its isomerization to the corresponding propargylsilane, trimethyl(1-propynyl)silane. This isomerization can be catalyzed by various means, including silylium ions. nih.gov Once formed, the propargylsilane can engage in palladium-catalyzed coupling reactions with aryl halides or triflates to produce substituted alkynes. researchgate.netgelest.com The reaction is typically co-catalyzed by a copper(I) salt and requires a base. organic-chemistry.org However, copper-free protocols have also been developed. organic-chemistry.org

| Catalyst System | Coupling Partner | Product Type | Key Feature |

| Pd catalyst, Cu(I) cocatalyst, amine base | Aryl or vinyl halides | Arylalkynes, conjugated enynes | Classic Sonogashira conditions; C-H bond of terminal alkyne reacts. organic-chemistry.org |

| Pd/Cu co-catalyst | Activated aryl chlorides | Unsymmetrical diarylethynes | Sila-Sonogashira coupling under non-basic conditions. researchgate.net |

| PdCl₂(dipyridyl) complex | Aryl iodides/bromides | Internal alkynes | Copper-free Sonogashira coupling in NMP or water. wikipedia.org |

| Pd/Xantphos catalyst | Alkynyl bromides | Alkynylsilanes | C(sp)-Si cross-coupling with hydrosilanes. rsc.org |

This table summarizes various palladium-catalyzed Sonogashira-type coupling conditions relevant to the reactivity of alkynylsilanes, the isomeric form of allenylsilanes.

Gold(I) and silver(I) complexes are potent π-acids, exhibiting strong carbophilicity that enables the activation of the C-C multiple bonds in Silane, trimethyl(1-methylene-2-propynyl)-. researchgate.netnih.gov This activation facilitates a variety of transformations, including cyclizations and nucleophilic additions.

Gold(I) catalysts are particularly effective in activating alkynes and allenes toward nucleophilic attack. nih.govmdpi.com In the context of the title compound's isomeric propargylsilane form, a gold catalyst could activate the alkyne, promoting intramolecular cyclization or intermolecular reactions with nucleophiles like alcohols or water. mdpi.comnih.gov For example, gold catalysis can induce an intramolecular allylation of alkynyl allyl silanes in the presence of an alcohol. nih.gov The reaction proceeds through a carbocationic intermediate that undergoes selective nucleophilic attack by the alcohol at the silicon center. nih.gov

Silver(I) catalysts also promote similar transformations. They are known to catalyze the cyclization of allenes and the incorporation of allene units into heterocyclic structures like isochromenes. nih.gov Silver catalysis has been employed in cascade cyclizations to build complex molecular architectures, such as the core of tetrahydrocarbazoles, in a single step. rsc.org The activation of the allene or alkyne by the Lewis acidic silver catalyst is a key step in these processes. nsf.gov

| Catalyst | Substrate Type | Transformation | Mechanistic Feature |

| Cationic Gold(I) | Alkynyl allyl silanes | Intramolecular allylation | Alcohol attacks silicon center of a carbocationic intermediate. nih.gov |

| Cationic Gold(I) | Allenes | Formal [4+3] Cycloaddition | Activation of the allene to form a gold-linked allyl cation. researchgate.net |

| Silver(I) | Alkynones with allenes | Cascade Cyclization | Formation of a benzopyrylium cation followed by nucleophilic attack. nih.gov |

| Silver(I) | Indole-tethered allenes | Enantioselective Dearomatization/Cyclization | Activation of the allene followed by intramolecular cyclization. nsf.gov |

This table highlights examples of gold- and silver-catalyzed reactions on allenes and alkynylsilanes, demonstrating activation modes relevant to Silane, trimethyl(1-methylene-2-propynyl)-.

Rhodium and ruthenium catalysts provide distinct pathways for the transformation of allenylsilanes. Rhodium is particularly well-known for catalyzing a variety of cycloaddition reactions. For instance, rhodium catalysts can promote the [4+2] cycloaddition of vinylallenes—which can be generated in situ from related propargyl precursors—with unactivated alkynes. nih.govrsc.org This tandem reaction, involving a 1,3-acyloxy migration followed by cycloaddition, creates highly functionalized bicyclic systems. nih.govrsc.org Rhodium has also been shown to catalyze asymmetric [5+2] cycloadditions and [3+2] cycloadditions, further demonstrating its versatility in constructing cyclic systems from unsaturated precursors. rsc.orgresearchgate.net

Ruthenium catalysts are effective in different types of transformations. For example, ruthenium carbonyl complexes can catalyze the direct carbonylation of allenes in the presence of alcohols or amines to produce methacrylates and methacrylamides, respectively, with 100% atom economy. rsc.org Ruthenium is also famous for its role in olefin metathesis, and certain ruthenium catalysts can mediate tandem sequences involving ring-closing metathesis and isomerization to achieve complex heterocyclic products from readily available starting materials. youtube.com

Nickel and copper catalysts offer alternative and sometimes complementary reactivity to palladium and other precious metals. Copper is a classic mediator of Ullmann-type coupling reactions and is a crucial co-catalyst in the standard Sonogashira reaction. organic-chemistry.orgyoutube.com Copper can also catalyze the coupling of allenyl halides with nucleophiles like amides and carbamates, demonstrating its ability to directly engage with the allene framework to form C-N bonds. nih.gov

More recently, nickel has emerged as a cost-effective alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed Sonogashira couplings have been developed that can couple non-activated alkyl halides with alkynes, though a copper co-catalyst is often still required. wikipedia.org The development of nickel- and copper-mediated reactions is of significant interest for achieving more sustainable chemical synthesis.

Lewis acids can promote unique reactions of allenylsilanes by activating the substrate toward nucleophilic attack or by initiating cycloadditions. scispace.com Silylium ions, which are highly electrophilic silicon cations, are particularly potent Lewis acids for activating other silicon-containing compounds. nih.gov

A notable reaction is the silylium-ion-catalyzed formal [2+2] cycloaddition of allenylsilanes with internal alkynes. nih.gov This reaction is initiated by the silylium ion, which first catalyzes the rapid isomerization of the allenylsilane to its more stable propargylsilane isomer. A subsequent silylium-ion transfer to the alkyne generates a vinyl cation, which then undergoes a stepwise cycloaddition with the propargylsilane to yield a methylenecyclobutene product. nih.gov This catalytic cycle demonstrates a novel way to access four-membered rings. nih.gov

The choice of solvent and the specific silylium ion initiator can influence the reaction efficiency. Studies have shown that benzene (B151609) is a superior solvent compared to other arenes for this transformation. nih.gov

| Initiator (1.0 mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| [Me₃Si(HCB₁₁H₅Br₆)] | Benzene | 60 | 12 | 60 |

| [Me₃Si(HCB₁₁H₅Br₆)] | Toluene | 60 | 12 | 41 |

| [Me₃Si(HCB₁₁H₅Br₆)] | o-Xylene | 60 | 12 | 27 |

| [Me₃Si(HCB₁₁H₅Br₆)] | m-Xylene | 60 | 12 | 34 |

| [Me₃Si(HCB₁₁H₅Br₆)] | p-Xylene | 60 | 12 | 35 |

| [Me₃Si(HCB₁₁H₅Br₆)] | Mesitylene | 60 | 12 | 23 |

Data from a study on the silylium-ion-promoted [2+2] cycloaddition of an α-cyclopentyl-substituted allenylsilane with 1-phenylprop-1-yne, demonstrating the effect of solvent on yield. nih.gov

Radical Pathways and Photoredox Chemistry with Silane, trimethyl(1-methylene-2-propynyl)-

Beyond cationic pathways, allenylsilanes are competent participants in radical reactions, a field that has been significantly advanced by the advent of photoredox catalysis.

Allenyl radicals are highly reactive intermediates that can be generated through several methods. researchgate.net One common strategy involves the addition of a radical (e.g., a sulfonyl radical) to the triple bond of a 1,3-enyne, which generates an allenyl radical. researchgate.net Another approach is through a hydrogen atom transfer (HAT) process from the propargylic position of an allene, which can be mediated by a copper catalyst. researchgate.net

Once generated, these short-lived radicals can engage in a variety of bond-forming reactions. A key reaction is the cross-coupling with other radical species. For example, ketyl radicals generated from aroyl fluorides via photoredox catalysis can couple with allenyl radicals to form tetrasubstituted allenyl ketones. researchgate.net The high reactivity of allenyl radicals makes them powerful intermediates, but also challenging to control, representing an active area of research. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating radicals under mild conditions. rsc.orgnih.gov This technology utilizes a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that absorbs visible light to reach an excited state. youtube.com In this excited state, the catalyst can act as a potent single-electron transfer agent, either oxidizing or reducing a substrate to generate a radical ion.

In the context of allenylsilane chemistry, photoredox catalysis can initiate the formation of allenyl radicals. For example, an organic photocatalyst like 4CzIPN can be used to promote both the oxidative generation of an allene radical cation and the reductive generation of a ketyl radical. researchgate.net These two radicals can then undergo a highly regioselective cross-coupling to forge a new carbon-carbon bond, yielding highly functionalized allenes. researchgate.net This approach avoids the harsh conditions often required in traditional radical chemistry and allows for the construction of complex molecular architectures with high precision. orgsyn.orgyoutube.com

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of allenylsilanes. nih.govmdpi.com DFT calculations allow researchers to model reaction pathways, calculate the energies of transition states and intermediates, and rationalize observed selectivity.

For instance, DFT studies have been crucial in understanding the iridium-catalyzed propargylic C-H silylation. Calculations revealed that the reaction proceeds through an η³-propargyl/allenyl iridium complex, and the subsequent outer-sphere attack by the silylating agent was identified as the enantioselectivity-determining step. nih.gov In the study of Prins-type cyclizations, theoretical studies have helped to rationalize the observed stereoselectivity and explain why different Lewis acids lead to divergent reaction outcomes. mdpi.comnih.gov DFT calculations can model the competing transition states and intermediates, providing insight into the subtle electronic and steric factors that govern the reaction path. mdpi.com Furthermore, computational analysis of radical stability and reaction barriers provides a framework for predicting the feasibility and outcome of the radical-based transformations discussed in section 3.5. byu.edu

Transition State Analysis and Elucidation of Reaction Pathways

Transition state theory is a cornerstone of computational chemistry for exploring reaction mechanisms. For a molecule like Silane, trimethyl(1-methylene-2-propynyl)-, which features a reactive allene moiety, density functional theory (DFT) calculations are a powerful tool to map out potential energy surfaces for its reactions, such as cycloadditions or electrophilic additions.

A typical computational workflow for transition state analysis includes:

Geometry Optimization: Initial structures of reactants, products, and estimated transition states are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

In the context of reactions involving Silane, trimethyl(1-methylene-2-propynyl)-, it is anticipated that the allene functionality would be the primary site of reactivity. Theoretical analysis would be crucial in determining whether reactions proceed via concerted or stepwise mechanisms. For example, in a [3+2] cycloaddition reaction, DFT calculations could distinguish between a concerted pathway with a single transition state and a stepwise pathway involving a diradical or zwitterionic intermediate. researchgate.net

Prediction of Regio-, Diastereo-, and Enantioselectivity

Computational chemistry offers powerful predictive tools for understanding the selectivity of chemical reactions, which is of paramount importance in organic synthesis. For Silane, trimethyl(1-methylene-2-propynyl)-, these methods can be applied to forecast the outcomes of its reactions.

Regioselectivity: In reactions where multiple products can be formed based on the orientation of the reactants, computational models can predict the major regioisomer. This is often achieved by analyzing the electronic properties of the reactants. For example, in cycloaddition reactions, the regioselectivity can be rationalized by examining the distribution of frontier molecular orbitals (HOMO and LUMO) or by calculating atomic charges and Fukui functions, which indicate the local reactivity of different atoms in the molecule. nih.gov For Silane, trimethyl(1-methylene-2-propynyl)-, the silyl group will significantly influence the electronic distribution in the allene system, and computational analysis can quantify this effect to predict, for instance, where an electrophile would preferentially add.

Diastereoselectivity: When new stereocenters are formed during a reaction, multiple diastereomers may be possible. The preferred diastereomer is determined by the relative energies of the corresponding transition states. Lower energy transition states lead to the major products. Computational studies on intramolecular Alder-ene reactions of 1,6-dienes have shown that the diastereoselectivity can be rationalized by analyzing the steric and electronic interactions in the diastereomeric transition states. nih.gov For reactions of Silane, trimethyl(1-methylene-2-propynyl)-, similar computational modeling of the transition state geometries would be key to predicting the diastereomeric outcome.

Enantioselectivity: In asymmetric catalysis, where a chiral catalyst is used to produce an excess of one enantiomer, computational chemistry can elucidate the origin of enantioselectivity. This involves modeling the interaction of the substrate, Silane, trimethyl(1-methylene-2-propynyl)-, with the chiral catalyst and calculating the energies of the transition states leading to the different enantiomers. Studies on copper-catalyzed hydrosilylation of 1,3-enynes have successfully used DFT to reveal the source of high enantiocontrol. nih.gov

A summary of computational approaches to predict selectivity is presented in the table below.

| Selectivity Type | Computational Method | Key Parameters Analyzed |

| Regioselectivity | Frontier Molecular Orbital (FMO) analysis, Fukui functions, Electrostatic potential mapping | Orbital overlap, Atomic charges, Steric hindrance in transition states |

| Diastereoselectivity | Transition state energy calculations | Relative energies of diastereomeric transition states, Steric and electronic interactions |

| Enantioselectivity | Modeling of catalyst-substrate complexes, Transition state energy calculations | Relative energies of enantiomeric transition states, Non-covalent interactions with the chiral catalyst |

Solvation Effects and Explicit Solvent Models on Reaction Dynamics

The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and even the reaction mechanism itself. Computational chemistry can model these solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on the click synthesis of triazoles have shown that implicit solvent models can successfully predict the thermodynamic preference for a particular solvent. nsmsi.ir

Explicit Solvent Models: For reactions where specific interactions between the solute and solvent molecules (like hydrogen bonding) are crucial, explicit solvent models are more appropriate. In this approach, a number of solvent molecules are included in the computational model along with the reactant molecules. While computationally more demanding, this method provides a more detailed and accurate picture of the solvation shell and its influence on the reaction. Research on various reactions has highlighted the importance of including explicit solvent molecules to accurately model reaction barriers and mechanisms.

For Silane, trimethyl(1-methylene-2-propynyl)-, the choice of solvent could influence the polarization of the allene system and the stability of any charged or polar intermediates and transition states. Explicit solvent models would be particularly important for protic solvents that could engage in hydrogen bonding with the π-system of the allene.

Analysis of Non-Covalent Interactions and Conformational Landscapes

Non-Covalent Interactions: Weak interactions, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonds, play a critical role in determining the structure, stability, and reactivity of molecules. nih.govyoutube.com In the context of Silane, trimethyl(1-methylene-2-propynyl)-, non-covalent interactions would be important in several scenarios:

Conformational Preferences: Intramolecular non-covalent interactions can influence the relative stability of different conformers.

Intermolecular Interactions: In the condensed phase, non-covalent interactions with other molecules (reactants, solvents, catalysts) will dictate the supramolecular assembly and can influence reaction pathways. rsc.org In catalysis, for instance, non-covalent interactions between the substrate and the catalyst are often key to achieving high selectivity. nih.gov

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions.

Conformational Landscapes: Silane, trimethyl(1-methylene-2-propynyl)- possesses rotational freedom around the single bonds. The various possible spatial arrangements of the atoms are known as conformers, and the potential energy surface that describes their relative energies is the conformational landscape. A thorough conformational analysis is a prerequisite for any detailed mechanistic study, as the reactant molecules will typically react from their most stable conformations. Computational algorithms can systematically search for low-energy conformers, providing a complete picture of the conformational space. nih.gov For Silane, trimethyl(1-methylene-2-propynyl)-, identifying the global minimum energy conformer and other low-lying conformers is the first step in any reliable theoretical investigation of its reactivity.

Lack of Publicly Available Research Hinders a Detailed Analysis of Stereoselective Applications for Silane, trimethyl(1-methylene-2-propynyl)-

A comprehensive review of scientific literature reveals a significant gap in documented research concerning the stereoselective and enantioselective applications of the specific chemical compound, Silane, trimethyl(1-methylene-2-propynyl)-. Despite extensive searches for scholarly articles and data, no specific studies detailing its use in chiral auxiliary-controlled syntheses, chiral Lewis acid-catalyzed transformations, or organocatalytic approaches to asymmetric induction could be identified.

The initial investigation aimed to construct a detailed article outlining the stereochemical applications of this particular allenylsilane. The proposed structure of the article included in-depth sections on the use of chiral auxiliaries, the design and application of chiral Lewis acid catalysts, and the exploration of organocatalytic methods to achieve stereocontrol in reactions involving this compound.

However, the search for relevant research findings proved unsuccessful. While there is a wealth of information on the asymmetric synthesis of allenes and propargylsilanes in general, literature specifically referencing "Silane, trimethyl(1-methylene-2-propynyl)-" within these contexts is not publicly available. General principles of asymmetric catalysis, including the roles of various chiral controllers, are well-established for related structures. For instance, the enantioselective addition of allenylsilanes to electrophiles is a known strategy, often mediated by chiral Lewis acids to induce high levels of stereoselectivity. Similarly, the use of chiral auxiliaries covalently bonded to a substrate to direct the stereochemical outcome of a reaction is a fundamental concept in asymmetric synthesis. Organocatalysis has also emerged as a powerful tool for the enantioselective functionalization of allenes.

Unfortunately, without specific examples, detailed research findings, or data tables from studies on "Silane, trimethyl(1-methylene-2-propynyl)-", it is not possible to generate the thorough and scientifically accurate article as requested. The absence of such information in the public domain prevents a meaningful discussion of auxiliary selection, diastereoselective inductions, rational catalyst design, stereochemical outcomes, and organocatalytic approaches specifically for this compound.

Therefore, the intended article focusing solely on the stereoselective and enantioselective applications of Silane, trimethyl(1-methylene-2-propynyl)- cannot be produced at this time due to the lack of available scientific data.

Stereoselective and Enantioselective Applications of Silane, Trimethyl 1 Methylene 2 Propynyl

Organocatalytic Approaches to Asymmetric Induction

Chiral Brønsted Acid and Base Catalysis

Chiral Brønsted acid and base catalysis have emerged as powerful tools for enantioselective transformations. These catalysts operate through the activation of substrates via proton transfer, creating a chiral environment that dictates the stereochemical outcome of the reaction.

Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid catalysts that have been successfully employed in a myriad of asymmetric reactions. acs.org These catalysts, featuring a binaphthyl (BINOL) or similar chiral backbone, can activate electrophiles or nucleophiles through hydrogen bonding interactions. acs.org

In the context of "Silane, trimethyl(1-methylene-2-propynyl)-", a chiral phosphoric acid could protonate the allene (B1206475) or alkyne moiety, leading to a transient, stabilized carbocationic intermediate. The intimate ion pair formed between the substrate and the chiral conjugate base of the CPA would then control the facial selectivity of a subsequent nucleophilic attack.

One potential application lies in the enantioselective addition of nucleophiles to the enyne system. For instance, in a reaction analogous to the CPA-catalyzed enantioconvergent substitution of racemic indolylmethanols with allenylsilanes, "Silane, trimethyl(1-methylene-2-propynyl)-" could serve as the allenylsilane component. oup.com The chiral phosphoric acid would protonate the in situ-generated carbocation from the alcohol, and the resulting chiral counteranion would guide the nucleophilic attack of the silane (B1218182), leading to the formation of a chiral allene.

A plausible reaction mechanism is depicted below:

Protonation of an electrophile (e.g., an imine or a carbonyl compound) by the chiral phosphoric acid to generate a highly reactive electrophilic species and a chiral counteranion.

Nucleophilic attack of the electron-rich π-system of "Silane, trimethyl(1-methylene-2-propynyl)-" onto the activated electrophile.

The stereochemical outcome of the addition is dictated by the chiral pocket created by the catalyst's counteranion, which shields one face of the reactive intermediate.

Detailed research findings in related systems have shown high yields and enantioselectivities for such transformations. For example, the asymmetric 1,6-conjugate addition of 2-substituted indoles to alkynyl indole (B1671886) imine methides, catalyzed by a chiral phosphoric acid, proceeds with high efficiency. acs.org By analogy, "Silane, trimethyl(1-methylene-2-propynyl)-" could react with similar electrophiles to generate axially chiral allenes.

Table 1: Hypothetical Enantioselective Addition to "Silane, trimethyl(1-methylene-2-propynyl)-" Catalyzed by a Chiral Phosphoric Acid

| Electrophile | Nucleophilic Position | Expected Product | Potential ee (%) |

| N-Aryl Imines | C1 (Allene) | Chiral Allenylamine | >90 |

| Aldehydes | C1 (Allene) | Chiral Allenylcarbinol | >90 |

| Indole-derived Methides | C3 (Alkyne) | Axially Chiral Allene | >95 |

Chiral Brønsted base catalysis typically involves the deprotonation of a pronucleophile to generate a nucleophilic species that exists as a chiral ion pair with the protonated catalyst. rsc.org This strategy is effective for reactions where the nucleophile's reactivity is enhanced upon deprotonation. youtube.com

For "Silane, trimethyl(1-methylene-2-propynyl)-", the most acidic protons are those on the methyl group of the trimethylsilyl (B98337) moiety, which are not stereochemically relevant. However, under specific conditions with a strong chiral base, it might be possible to achieve a stereoselective deprotonation at the propargylic position (C4). The resulting chiral allenyl/propargyl anion, stabilized by the silicon atom, would then be part of a chiral ion pair with the protonated base.

The subsequent reaction of this chiral nucleophile with an electrophile would proceed with high enantioselectivity, dictated by the steric and electronic properties of the chiral base.

A representative catalytic cycle would involve:

Deprotonation of the substrate by the chiral Brønsted base to form a chiral ion pair.

Reaction of the anionic nucleophile with an electrophile (e.g., an aldehyde or an imine).

Proton transfer from the conjugate acid of the catalyst to the product, regenerating the chiral base for the next catalytic cycle.

While direct examples involving "Silane, trimethyl(1-methylene-2-propynyl)-" are not prevalent in the literature, the principles of chiral Brønsted base catalysis suggest its potential in stereoselective C-C bond-forming reactions. The success of such a strategy would heavily depend on the development of a chiral base capable of selectively deprotonating the desired position with high fidelity.

Enamine/Iminium Catalysis and Related Strategies

Enamine and iminium catalysis are powerful branches of organocatalysis that rely on the transient formation of nucleophilic enamines or electrophilic iminium ions from carbonyl compounds and a chiral amine catalyst. youtube.comyoutube.com These strategies have been widely applied to the enantioselective functionalization of aldehydes and ketones.

In the context of "Silane, trimethyl(1-methylene-2-propynyl)-", this substrate could act as a nucleophile in reactions with electrophiles activated by iminium ion formation. For instance, an α,β-unsaturated aldehyde could be converted into a chiral iminium ion by a secondary amine catalyst, such as a MacMillan catalyst. This activation lowers the LUMO of the dienophile, making it more susceptible to nucleophilic attack. youtube.com

"Silane, trimethyl(1-methylene-2-propynyl)-", with its electron-rich enyne system, could then participate in a conjugate addition to the iminium ion. The stereochemical outcome would be controlled by the chiral scaffold of the amine catalyst, which effectively shields one face of the iminium ion.

A plausible reaction pathway is as follows:

Condensation of an α,β-unsaturated aldehyde with a chiral secondary amine catalyst to form a chiral iminium ion.

Nucleophilic attack of "Silane, trimethyl(1-methylene-2-propynyl)-" at the β-position of the iminium ion.

Hydrolysis of the resulting enamine intermediate to release the chiral product and regenerate the catalyst.

This approach would lead to the formation of a new stereocenter at the β-position of the original aldehyde, with the allene moiety incorporated into the product. The versatility of the trimethylsilyl group would allow for further synthetic manipulations.

Conversely, while less common, it is conceivable that "Silane, trimethyl(1-methylene-2-propynyl)-" could be transformed into a reactive species that could be trapped by an enamine. However, the more likely scenario involves its role as a nucleophile.

Table 2: Potential Enantioselective Reactions of "Silane, trimethyl(1-methylene-2-propynyl)-" via Enamine/Iminium Catalysis

| Carbonyl Precursor | Catalyst Type | Role of Silane | Expected Product |

| α,β-Unsaturated Aldehyde | Chiral Secondary Amine | Nucleophile | β-Allenyl Aldehyde |

| α,β-Unsaturated Ketone | Chiral Secondary Amine | Nucleophile | β-Allenyl Ketone |

Diastereoselective Control in Cyclization and Addition Reactions

The presence of both an alkene and an alkyne functionality within "Silane, trimethyl(1-methylene-2-propynyl)-" makes it an ideal candidate for various cyclization reactions. Diastereoselective control in these transformations can be achieved through either substrate-based or ligand-based strategies.

Substrate Control and Intramolecular Processes

In intramolecular reactions, the inherent stereochemistry of the substrate can direct the formation of new stereocenters. For "Silane, trimethyl(1-methylene-2-propynyl)-" to be utilized in a substrate-controlled diastereoselective reaction, it would first need to be appended to a chiral molecule.

For example, if the silane is reacted with a chiral aldehyde to form a chiral homoallylic alcohol, the stereocenter in the alcohol could direct a subsequent intramolecular cyclization. A plausible transformation would be a silyl-Prins cyclization. nih.gov In such a reaction, a Lewis acid would activate the alkyne, promoting a 6-endo-dig cyclization. The stereochemistry of the newly formed ring would be influenced by the pre-existing stereocenter, with the substituents preferentially occupying pseudoequatorial positions in the chair-like transition state to minimize steric repulsion. nih.gov

Ligand Control in Intermolecular Transformations

In intermolecular reactions, diastereoselectivity can be imposed by the use of a chiral ligand coordinated to a metal catalyst. Transition metal-catalyzed reactions, such as Pauson-Khand reactions or transition metal-catalyzed [4+2] cycloadditions, are well-suited for this purpose.

For instance, a cobalt-catalyzed Pauson-Khand reaction between "Silane, trimethyl(1-methylene-2-propynyl)-" and an alkene, in the presence of a chiral phosphine (B1218219) ligand, could lead to the diastereoselective formation of a bicyclic cyclopentenone. The chiral ligand would create a chiral environment around the metal center, influencing the coordination of the substrates and the subsequent migratory insertion steps, thereby controlling the diastereoselectivity of the product.

Similarly, a rhodium-catalyzed [4+2] cycloaddition with a dienophile could be rendered diastereoselective by employing a chiral bisphosphine ligand. The ligand would dictate the facial selectivity of the approach of the dienophile to the diene system of the silane.

Enantioselective Synthesis of Chiral Building Blocks

The unique structure of "Silane, trimethyl(1-methylene-2-propynyl)-" makes it a valuable precursor for the synthesis of highly functionalized chiral building blocks, particularly chiral allenes.

Construction of Chiral Allenes with Defined Axial Chirality

Axially chiral allenes are important structural motifs in natural products, pharmaceuticals, and chiral ligands. nih.gov The enantioselective synthesis of these compounds is a significant challenge in organic synthesis. "Silane, trimethyl(1-methylene-2-propynyl)-" can serve as a key starting material in this endeavor.

One established method for the synthesis of chiral allenes is the formal SN2' reaction of enantioenriched propargylic derivatives. nih.gov While this is a powerful method, the direct catalytic asymmetric synthesis from racemic precursors is more atom-economical.

A promising approach involves the use of chiral phosphoric acid catalysis. As previously discussed, the reaction of "Silane, trimethyl(1-methylene-2-propynyl)-" with an appropriate electrophile, such as an in situ-generated alkynyl-p-quinone methide, could proceed via a 1,8-addition/dearomatization-cyclization cascade. acs.org This type of transformation, catalyzed by a chiral phosphoric acid, has been shown to produce tetrasubstituted allenes with both axial and central chirality in high yields and enantioselectivities. acs.org

The mechanism would likely involve the dehydration of a propargylic alcohol to form a reactive quinone methide intermediate. The chiral phosphoric acid would then activate this intermediate and control the stereoselective attack of a nucleophile, in this case, the internal nucleophilic portion of the molecule derived from the silane, to construct the axially chiral allene.

Table 3: Summary of Strategies for Enantioselective Synthesis of Chiral Allenes from "Silane, trimethyl(1-methylene-2-propynyl)-"

| Catalytic System | Reaction Type | Key Intermediate | Stereochemical Control |

| Chiral Phosphoric Acid | 1,6-Conjugate Addition | Chiral Ion Pair | Catalyst-Substrate H-bonding |

| Chiral Phosphoric Acid | Cascade Reaction | Alkynyl Quinone Methide | Catalyst-Intermediate Interaction |

| Transition Metal/Chiral Ligand | Formal SN2' Substitution | π-Allenylmetal Complex | Chiral Ligand Environment |

Formation of Stereodefined Alkenes and Cyclic Compounds

While no specific examples utilizing Silane, trimethyl(1-methylene-2-propynyl)- were found, the broader class of allenylsilanes is known to participate in reactions that can lead to stereodefined alkenes. For instance, the hydrosilylation of allenes, a reaction that adds a silicon-hydrogen bond across a carbon-carbon double bond, can be controlled to produce allylsilanes with high stereoselectivity.

One notable study on the cobalt-catalyzed hydrosilylation of terminal allenes demonstrated the formation of linear (Z)-allylsilanes with excellent stereoselectivity, often exceeding a 98:2 ratio of (Z) to (E) isomers. This method, however, produces an allylsilane from an allene, rather than using an allenylsilane like Silane, trimethyl(1-methylene-2-propynyl)- as the starting material. The reaction proceeds under mild conditions and tolerates a variety of functional groups.

The general reactivity of vinyl silanes, which are structurally related to the potential products of allenylsilane reactions, shows that they can be converted to a variety of substituted alkenes with retention of the double bond geometry. This suggests that if Silane, trimethyl(1-methylene-2-propynyl)- were to be used in reactions that form a vinyl silane intermediate, the stereochemistry could potentially be controlled.

Information regarding the formation of cyclic compounds directly from Silane, trimethyl(1-methylene-2-propynyl)- through stereoselective processes is not available in the reviewed literature.

Asymmetric Synthesis of Acyclic and Cyclic Stereocenters

The application of Silane, trimethyl(1-methylene-2-propynyl)- in the asymmetric synthesis of acyclic and cyclic stereocenters is not described in the scientific literature. Research in the field of asymmetric synthesis with silicon-containing reagents has largely focused on other types of compounds.

For example, significant progress has been made in the enantioselective synthesis of silicon-stereogenic silanes, where the chirality is centered on the silicon atom itself. These methods often involve the desymmetrization of prochiral silanes or the kinetic resolution of racemic silanes.

While the asymmetric synthesis of carbon stereocenters using other classes of organosilicon reagents is a well-established field, specific examples involving allenylsilanes, and particularly Silane, trimethyl(1-methylene-2-propynyl)-, are absent from the available research. The development of catalytic asymmetric methods to control the formation of stereocenters from allenylsilane precursors remains an area for future investigation.

Applications of Silane, Trimethyl 1 Methylene 2 Propynyl in Complex Molecule and Natural Product Synthesis

Strategic Utility in Total Synthesis of Natural Products

The reactivity of Silane (B1218182), trimethyl(1-methylene-2-propynyl)- is most prominently showcased in the Danheiser annulation, a powerful [3+2] cycloaddition strategy for the synthesis of five-membered rings. mit.eduwikipedia.org This methodology has been widely applied to the construction of carbocyclic and heterocyclic systems that form the core of many natural products. mit.eduacs.org

While direct applications of Silane, trimethyl(1-methylene-2-propynyl)- in the total synthesis of polyketides are not extensively documented in dedicated studies, the methodologies it enables are highly relevant. Polyketides often feature complex stereochemical arrays and cyclic ethers, structures that can be accessed through reactions of allenylsilanes. The introduction of a propargyl group, a precursor to the allene (B1206475) moiety, is a common strategy in the synthesis of these natural products. nih.gov The functional group tolerance and stereocontrol offered by allenylsilane chemistry make it a promising, albeit underexplored, avenue for future polyketide syntheses. nih.gov

Annonaceous acetogenins, a class of polyketides with potent biological activities, are characterized by the presence of tetrahydrofuran (B95107) (THF) rings. mdpi.com The synthesis of these THF moieties can be approached through strategies involving allenylsilane precursors, although specific examples employing Silane, trimethyl(1-methylene-2-propynyl)- are not yet prevalent in the literature. The development of synthetic routes to these complex natural products often involves the coupling of smaller, functionalized fragments, a strategy where allenylsilane chemistry could provide efficient solutions. core.ac.uk

The application of Silane, trimethyl(1-methylene-2-propynyl)- in terpenoid synthesis is an area of active research. The ability to construct cyclopentane (B165970) rings with high regioselectivity via the Danheiser annulation makes it a valuable tool for assembling the core structures of many terpenoids.

A notable, though indirect, example lies in the synthesis of crinipellin (B1207540) A, a complex tetraquinane diterpenoid. While the synthesis does not explicitly name Silane, trimethyl(1-methylene-2-propynyl)-, it proceeds through an allenyl diazo substrate, highlighting the strategic importance of allene intermediates in accessing such intricate polycyclic systems. The generation of allenes from propargyl precursors is a fundamental transformation in this area of synthesis.

Further research is needed to fully exploit the potential of Silane, trimethyl(1-methylene-2-propynyl)- in the stereocontrolled synthesis of other complex terpenoids and steroids. The ability to introduce stereocenters during the annulation process is a key advantage that warrants deeper investigation.

The synthesis of alkaloids and other nitrogen-containing heterocycles represents a significant area where Silane, trimethyl(1-methylene-2-propynyl)- has demonstrated considerable utility. Allenylsilanes can react with a variety of nitrogen-containing electrophiles to construct key heterocyclic scaffolds. acs.org